rac-(2R,5R)-2-(bromomethyl)-5-methyloxolane, cis
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Overview
Description
rac-(2R,5R)-2-(bromomethyl)-5-methyloxolane, cis: is an organic compound belonging to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of a bromomethyl group at the second carbon and a methyl group at the fifth carbon in the oxolane ring. The “rac-” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,5R)-2-(bromomethyl)-5-methyloxolane, cis typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the oxolane ring, which can be derived from dihydrofuran or other suitable precursors.
Bromomethylation: The introduction of the bromomethyl group is achieved through a bromomethylation reaction. This can be done using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Methylation: The methyl group is introduced via a methylation reaction, often using methyl iodide (CH3I) and a strong base like sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely, ensuring high yield and purity.
Purification: The product is purified using techniques such as distillation, recrystallization, or chromatography to remove any impurities and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,5R)-2-(bromomethyl)-5-methyloxolane, cis undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH-), alkoxide ions (RO-), and amines (RNH2). These reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include alcohols, ethers, and amines, depending on the nucleophile used.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include alkanes or other reduced forms of the original compound.
Scientific Research Applications
rac-(2R,5R)-2-(bromomethyl)-5-methyloxolane, cis has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(2R,5R)-2-(bromomethyl)-5-methyloxolane, cis involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, making it a key site for chemical transformations. The compound can interact with various molecular targets, including enzymes and receptors, depending on its specific application.
Comparison with Similar Compounds
rac-(2R,5R)-2-(bromomethyl)-5-methyloxolane, cis can be compared with other similar compounds such as:
rac-(2R,5R)-2-(chloromethyl)-5-methyloxolane, cis: Similar structure but with a chloromethyl group instead of a bromomethyl group.
rac-(2R,5R)-2-(hydroxymethyl)-5-methyloxolane, cis: Contains a hydroxymethyl group instead of a bromomethyl group.
rac-(2R,5R)-2-(methyl)-5-methyloxolane, cis: Lacks the bromomethyl group, making it less reactive.
The uniqueness of this compound lies in its bromomethyl group, which imparts high reactivity and versatility in chemical synthesis.
This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparisons with similar compounds
Properties
CAS No. |
360578-77-4 |
---|---|
Molecular Formula |
C6H11BrO |
Molecular Weight |
179.1 |
Purity |
95 |
Origin of Product |
United States |
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